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molecular formula C11H14O2S B2362384 2-(Butylthio)benzoic acid CAS No. 17839-61-1

2-(Butylthio)benzoic acid

Cat. No. B2362384
M. Wt: 210.29
InChI Key: XBAKLNIZALFPMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05103006

Procedure details

A stirred solution of n-bromobutane (12.4 g, 0.09 mole) in 90 mL of ethanol under argon at room temperature was treated with a solution of thiosalicylic acid (13.5 g, 0.09 mole) in 72 mL of 10% sodium hydroxide. After stirring overnight, volatiles were stripped in vacuo and the residue was diluted with water and acidified with concentrated hydrochloric acid to precipitate the product. The crude product was collected and air dried, then dissolved in hot acetonitrile containing 1-2 mL of water. Upon cooling there was obtained 13.7 g of the title A compound, m.p. 96°-101°.
[Compound]
Name
n-bromobutane
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
72 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([OH:10])(=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[SH:4].Cl>C(O)C.[OH-].[Na+].O>[CH2:1]([S:4][C:3]1[CH:5]=[CH:6][CH:7]=[CH:8][C:2]=1[C:1]([OH:10])=[O:9])[CH2:2][CH2:8][CH3:7] |f:3.4|

Inputs

Step One
Name
n-bromobutane
Quantity
12.4 g
Type
reactant
Smiles
Name
Quantity
13.5 g
Type
reactant
Smiles
C(C=1C(S)=CC=CC1)(=O)O
Name
Quantity
90 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
72 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After stirring overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to precipitate the product
CUSTOM
Type
CUSTOM
Details
The crude product was collected
CUSTOM
Type
CUSTOM
Details
air dried
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in hot acetonitrile containing 1-2 mL of water
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling there
CUSTOM
Type
CUSTOM
Details
was obtained 13.7 g of the title A compound, m.p. 96°-101°

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(CCC)SC1=C(C(=O)O)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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